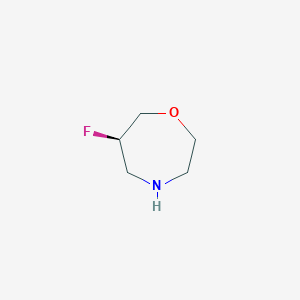
(R)-6-Fluoro-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Fluoro-1,4-oxazepane is a heterocyclic organic compound that features a seven-membered ring containing both oxygen and nitrogen atoms, with a fluorine atom attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-fluorohexan-1-amine with ethylene oxide under controlled conditions to form the oxazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rate and selectivity. The reaction conditions are optimized to maintain the integrity of the fluorine atom and prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: ®-6-Fluoro-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxazepane oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Oxazepane oxides.
Reduction: Reduced oxazepane derivatives.
Substitution: Amino or thiol-substituted oxazepanes.
Aplicaciones Científicas De Investigación
®-6-Fluoro-1,4-oxazepane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which ®-6-Fluoro-1,4-oxazepane exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
6-Fluoro-1,4-oxazepane: Lacks the ®-configuration, leading to different stereochemical properties.
1,4-Oxazepane: Without the fluorine atom, it exhibits different reactivity and biological activity.
6-Chloro-1,4-oxazepane: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: ®-6-Fluoro-1,4-oxazepane is unique due to its specific stereochemistry and the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The ®-configuration provides a specific three-dimensional shape that can be crucial for its interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
(6R)-6-fluoro-1,4-oxazepane |
InChI |
InChI=1S/C5H10FNO/c6-5-3-7-1-2-8-4-5/h5,7H,1-4H2/t5-/m1/s1 |
Clave InChI |
NJTSFYYLJREPBC-RXMQYKEDSA-N |
SMILES isomérico |
C1COC[C@@H](CN1)F |
SMILES canónico |
C1COCC(CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


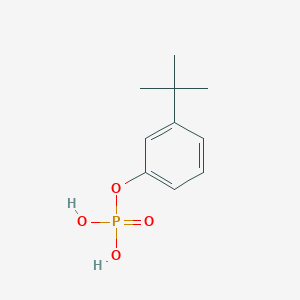
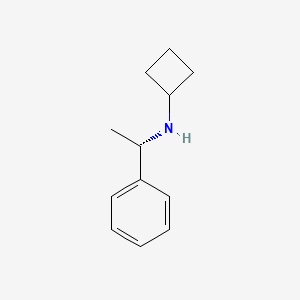
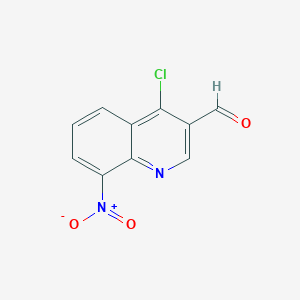
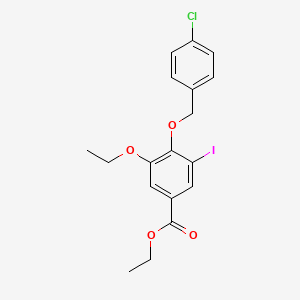

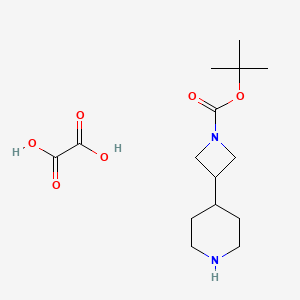
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)

![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
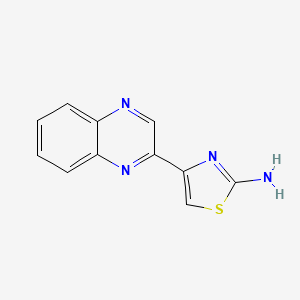

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13025887.png)
![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
